Home > Products > Screening Compounds P96095 > N-(piperidin-4-yl)pyrimidin-4-amine
N-(piperidin-4-yl)pyrimidin-4-amine - 1211585-01-1

N-(piperidin-4-yl)pyrimidin-4-amine

Catalog Number: EVT-3227211
CAS Number: 1211585-01-1
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds based on the N-(piperidin-4-yl)pyrimidin-4-amine scaffold are not naturally occurring and are primarily synthesized for research purposes. They belong to a class of heterocyclic compounds, characterized by the presence of at least two different elements within their ring structures [, , , , ]. The pyrimidine ring, a key component of this scaffold, provides an excellent framework for interacting with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The piperidine ring, often substituted at the 4-position, introduces conformational flexibility and further enhances the scaffold's ability to interact with diverse binding pockets.

  • Cancer: These derivatives have shown promise as inhibitors of various protein kinases, enzymes involved in critical cellular processes, making them potential anticancer agents [, , , , , ].
  • Inflammatory Diseases: Their ability to modulate inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines like TNF-α, makes them attractive targets for treating diseases like rheumatoid arthritis [].
  • Neurological Disorders: Derivatives of this scaffold have been investigated for their potential as adenosine A2A receptor antagonists, suggesting possible therapeutic benefits in Parkinson's disease [].
  • Parasitic Infections: Some derivatives have demonstrated antimalarial activity, highlighting their potential for developing new treatments against parasitic infections [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. It shows potential for treating cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
  • Relevance: This compound shares a core structure of N-(piperidin-4-yl)pyrimidin-4-amine with additional complex substitutions at various positions. The presence of the pyrimidine ring directly linked to the piperidine nitrogen at the 4-position makes it structurally related to the target compound. []

(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amine derivatives

  • Compound Description: These compounds are identified as IKK-beta inhibitors, suggesting potential for treating cancer and inflammatory diseases. []
  • Relevance: The core structure of these derivatives, featuring a pyrimidine ring linked to an amine at the 4-position, is fundamentally similar to N-(piperidin-4-yl)pyrimidin-4-amine. The variations within this series involve substitutions on the pyrimidine ring and the amine, which may contribute to their IKK-beta inhibitory activity. []

4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives

  • Compound Description: This series, particularly PF-5006739, exhibits potent and selective inhibition of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε). PF-5006739 shows potential for treating psychiatric disorders, displaying circadian rhythm phase-delaying effects and attenuating opioid drug-seeking behavior in animal models. []

N8-(3-chloro-4-fluoro-phenyl)-N2-(1-methyl-piperidin-4-yl)-pyrimido[5,4-d]pyrimidine-2,8-diamine (BIBX1382)

  • Compound Description: This compound is a selective EGFR kinase inhibitor that demonstrates potent inhibition of EGFR phosphorylation and downstream signaling, leading to the inhibition of cell growth in EGFR-expressing cancer cell lines. BIBX1382 also inhibits the growth of human tumor xenografts in mice. []
  • Relevance: While structurally distinct from N-(piperidin-4-yl)pyrimidin-4-amine, BIBX1382 contains a 1-methyl-piperidin-4-yl substituent attached to a pyrimidine moiety, highlighting a structural similarity despite the different core scaffold. This common feature might contribute to its interaction with EGFR. []

(3-chloro-4-fluoro-phenyl)-[6-(4-diethylaminomethyl-piperidin-1yl)-pyrimido[5,4-d]pyrimidin-4-yl]-amine (BIBU1361)

  • Compound Description: Similar to BIBX1382, BIBU1361 is a selective EGFR kinase inhibitor that effectively blocks EGFR phosphorylation and downstream signaling events, leading to the inhibition of cancer cell growth in vitro and in vivo. []
  • Relevance: BIBU1361, although built on a different core scaffold, shares a structural resemblance with N-(piperidin-4-yl)pyrimidin-4-amine by incorporating a 4-diethylaminomethyl-piperidin-1-yl moiety linked to a pyrimidine ring system. This shared structural element suggests a potential binding interaction with EGFR. []

Cyclopropyl-{4-[4-(4-fluorophenyl)-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl}amine (DBM1285)

  • Compound Description: This compound is a novel inhibitor of TNF-α production. It functions by inhibiting the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway. DBM1285 shows potential as a therapeutic candidate for chronic inflammatory diseases like rheumatoid arthritis. []
  • Relevance: This compound exhibits structural similarity to N-(piperidin-4-yl)pyrimidin-4-amine through the presence of the piperidin-4-yl-pyrimidine moiety. []
Overview

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that falls within the category of pyrimidine derivatives. This compound is notable for its potential biological activities, particularly as a G protein-coupled receptor 119 agonist, which has implications in diabetes treatment and metabolic regulation. The trifluoromethyl group in its structure enhances its pharmacological properties, making it an interesting subject for medicinal chemistry research.

Source and Classification

This compound is classified as an amine due to the presence of the piperidine moiety attached to the pyrimidine ring. It is synthesized through organic reactions involving various reagents and conditions, emphasizing its relevance in pharmaceutical chemistry. The presence of the trifluoromethyl group contributes to its unique chemical behavior and biological activity.

Synthesis Analysis

The synthesis of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves several key steps:

  1. Synthesis of Pyrimidine Core:
    • Reactants: 2,4-dichloropyrimidine and ammonia.
    • Conditions: Reflux in ethanol.
  2. Introduction of Trifluoromethyl Group:
    • Reactants: Pyrimidine derivative and a trifluoromethylating agent (e.g., trifluoromethyl iodide).
    • Conditions: Catalytic amount of copper(I) iodide, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).
  3. Formation of Piperidine Ring:
    • Reactants: Trifluoromethylated pyrimidine and piperidine.
    • Conditions: Reflux in an appropriate solvent (e.g., toluene) .

These steps highlight a multi-step organic synthesis approach that is common in the preparation of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can be described as follows:

  • Core Structure: The compound consists of a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and a piperidine ring at the 4-position.
  • Molecular Formula: C11_{11}H12_{12}F3_{3}N5_{5}.
  • Molecular Weight: Approximately 275.24 g/mol.

The presence of the trifluoromethyl group significantly affects the electronic properties of the compound, enhancing its lipophilicity and potentially influencing its interaction with biological targets .

Chemical Reactions Analysis

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions:

  1. Oxidation:
    • Can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to N-oxide derivatives.
  2. Reduction:
    • Reduction can be performed using lithium aluminum hydride in tetrahydrofuran, resulting in reduced amine derivatives.
  3. Substitution Reactions:
    • The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, often using sodium hydride in dimethylformamide .

These reactions are significant for modifying the compound's structure for further biological evaluation or application.

Mechanism of Action

The mechanism of action for N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine primarily involves its role as an agonist for G protein-coupled receptor 119. This receptor is implicated in glucose metabolism and insulin secretion:

  1. Binding to G Protein-Coupled Receptor 119:
    • The compound binds to G protein-coupled receptor 119, activating intracellular signaling pathways that enhance insulin secretion from pancreatic beta cells.
  2. Biological Effects:
    • This activation leads to improved glucose tolerance and reduced plasma glucose levels in diabetic models, demonstrating its potential as a therapeutic agent for diabetes management .

The introduction of the trifluoromethyl group enhances these effects by improving binding affinity and selectivity towards the receptor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles, allowing for further derivatization .
Applications

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has significant applications in medicinal chemistry:

  1. Diabetes Treatment:
    • As a G protein-coupled receptor 119 agonist, it shows promise for developing new therapies aimed at enhancing insulin secretion and managing blood glucose levels in diabetic patients .
  2. Research Tool:
    • Utilized in studies exploring metabolic pathways and receptor interactions, contributing to a better understanding of diabetes-related mechanisms.
  3. Pharmaceutical Development:
    • Its unique structural features make it a candidate for further modifications aimed at improving pharmacokinetic properties and therapeutic efficacy .

This compound exemplifies how modifications at specific positions on heterocycles can lead to significant changes in biological activity, paving the way for novel therapeutic agents.

Synthetic Methodologies and Scaffold Diversification of N-(Piperidin-4-yl)pyrimidin-4-amine

N-(Piperidin-4-yl)pyrimidin-4-amine represents a privileged scaffold in medicinal chemistry, characterized by a pyrimidine ring linked to the piperidine nitrogen at the 4-position. This structural motif facilitates diverse synthetic modifications targeting both the piperidine and pyrimidine rings, enabling the optimization of pharmacological properties. Below, we detail key synthetic strategies and diversification approaches for this core structure.

Core Synthesis: Piperidine-Pyrimidine Bond Formation

The primary route to N-(piperidin-4-yl)pyrimidin-4-amine involves nucleophilic aromatic substitution (SNAr) between 4-chloropyrimidine derivatives and 4-aminopiperidine. Key considerations include:

  • Reactivity Optimization: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the pyrimidine 2- or 5-positions enhance electrophilicity at C4, facilitating displacement by the piperidine amine [3] [6].
  • Protection Strategies: N-Boc protection of 4-aminopiperidine prevents dialkylation, followed by acidic deprotection post-coupling [8].
  • Microwave Assistance: Reduces reaction times (e.g., 30–60 min at 120°C) and improves yields (≥85%) compared to conventional heating [6].

Table 1: Key Methods for Core Synthesis

Piperidine ComponentPyrimidine ComponentConditionsYield (%)Reference
4-Amino-1-Boc-piperidine2,4-Dichloropyrimidine-5-carboxylateDIPEA, iPrOH, 100°C, 2h50 [5]
4-Aminopiperidine4-Chloro-2-(methylsulfonyl)pyrimidineLiHMDS, THF, rt, 1h92 [6]
1-Methyl-4-aminopiperidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidineEt₃N, n-BuOH, Δ, 12h78 [7]

Piperidine Ring Modifications

N-Functionalization (Piperidine Nitrogen)

The piperidine nitrogen serves as a key vector for introducing diversity:

  • N-Alkylation: Treatment with alkyl halides/carbonates under basic conditions (K₂CO₃ or DIPEA) yields tertiary amines. Bulky groups (e.g., benzyl, phenethyl) enhance target selectivity by occupying hydrophobic pockets [5] [8].
  • N-Acylation: Carboxylic acid coupling using HBTU/TBTU reagents forms amides. Aliphatic chains improve solubility, while aryl/heteroaryl acyl groups modulate target affinity [6] [7].
  • Sulfonamide Formation: Reactions with sulfonyl chlorides provide polar derivatives for solubility tuning [5].

C-Functionalization (Piperidine Carbons)

  • C1-Substitution: Introduction of methyl, hydroxymethyl, or carbonyl groups at C1 via N-Boc-piperidin-4-one reductive amination or Grignard addition [7] [8].
  • C3/C5 Chirality: Asymmetric synthesis of 3,5-disubstituted piperidines generates chiral centers impacting receptor binding stereoselectivity [1].

Pyrimidine Ring Modifications

C2/C4/C6 Electrophilic Functionalization

  • C2 Position: Suzuki-Miyaura cross-coupling of chloropyrimidines installs aryl/heteroaryl groups, enhancing π-stacking interactions [6] [10].
  • C5 Position: Formyl or carboxyl groups allow for Schiff base formation or amide coupling, enabling access to extended conjugates [5] [10].
  • C6 Position: Amino groups form hydrogen bonds with kinase hinge regions, critical for ATP-competitive inhibition [4] [10].

Ring Fusion Strategies

  • Tricyclic Systems: Fusion of thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine cores enhances planar rigidity, improving kinase binding affinity [7] [9].
  • Bicyclic Analogues: Pyrazolo[3,4-d]pyrimidin-4-amines demonstrate potent anticancer activity via tubulin depolymerization [6].

Table 2: Ring Fusion Approaches

Fused SystemSynthetic RouteBiological TargetKey Advantage
Thieno[2,3-d]pyrimidin-4-amineCyclization of 3-aminothiophene with formamideKinase inhibitorsEnhanced metabolic stability [9]
Pyrrolo[2,3-d]pyrimidin-4-aminePd-catalyzed amination/cyclizationPKB/Akt inhibitorsImproved hinge binding [7]
Pyrazolo[3,4-d]pyrimidin-4-amineCondensation of hydrazines with β-ketonitrilesTubulin/VEGFR-2Dual antiproliferative/antiangiogenic [6]

Structure-Activity Relationship (SAR) Insights

Impact of Piperidine Substituents

  • N-Alkyl/Aryl Groups: Hydrophobic N-benzyl groups in kinase inhibitors (e.g., PKB/Akt) access selectivity pockets defined by Leu/Val residues. Ortho-substitution (Cl, OCF₃) boosts potency 3-fold via van der Waals contacts [7].
  • Chiral Center Effects: (R)-3-Benzylpiperidine analogues exhibit 150-fold higher CHK1 inhibition than (S)-isomers due to optimal positioning in the ATP pocket [10].

Pyrimidine Modifications

  • Amino vs. Methoxy at C4: 4-Amino derivatives show 10–100-fold higher kinase affinity than 4-methoxy, enabling critical H-bonds with Glu85/Cys87 (CHK1) or hinge residues (CDK4/6) [10] [8].
  • C2/C5 Lipophilic Groups: 2,4-Dichlorophenyl at C5 enhances tubulin binding (IC₅₀ = 0.48 μM) by occupying the colchicine site [5] [6].

Role of Hybrid Scaffolds

  • Biphenyl Integration: Compounds like Sparsentan (FDA-approved) use piperazine-pyrimidine cores for dual endothelin/angiotensin receptor antagonism, demonstrating scaffold versatility [8].
  • Tubulin-Polymerization Inhibitors: 7-Benzyl-pyrrolopyrimidin-4-amines mimic combretastatin, exhibiting IC₅₀ = 0.48 μM against VEGFR-2 [6].

Table 3: Summary of Key SAR Principles

Modification SiteStructural FeatureBiological ImpactExample Activity
Piperidine N4-ChlorobenzylTargets CHK1 interior pocketCHK1 IC₅₀ = 6 nM [7]
Piperidine C(R)-3-MethylStereoselective CHK1 inhibition150-fold selectivity over (S)-isomer [10]
Pyrimidine C2Aryl groupsπ-Stacking in kinase pocketsCDK4/6 inhibition (Palbociclib derivatives) [8]
Pyrimidine C4Amino groupH-bond donation to hinge regionHIV RT IC₅₀ = 13 nM (vs. 66 nM for C4-OMe) [3] [4]
Ring fusionPyrrolo[2,3-d]pyrimidineEnhanced rigidity and solubilityPKBβ IC₅₀ = 6 nM [7]

Case Study: Kinase Inhibitor Applications

PKB/Akt Inhibitors

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) exemplifies scaffold optimization:

  • Mechanism: ATP-competitive inhibition with 28-fold selectivity over PKA.
  • SAR Evolution: 2,4-Dichlorobenzyl analogues increased selectivity to 153-fold by exploiting the Asn59-containing hydrophobic pocket [7].

CHK1 Inhibitors

Scaffold morphing from pyrazolopyridines to N-(piperidin-4-yl)pyrimidin-4-amine derivatives yielded SAR-020106:

  • Design Strategy: Incorporation of N-(pyrazin-2-yl) groups accessed bound water networks in the CHK1 interior pocket (IC₅₀ = 0.29 μM; 41-fold selectivity over CHK2) [10].

Properties

CAS Number

1211585-01-1

Product Name

N-(piperidin-4-yl)pyrimidin-4-amine

IUPAC Name

N-piperidin-4-ylpyrimidin-4-amine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2,(H,11,12,13)

InChI Key

YEHOJHBOXFZFCW-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC=NC=C2

Canonical SMILES

C1CNCCC1NC2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.